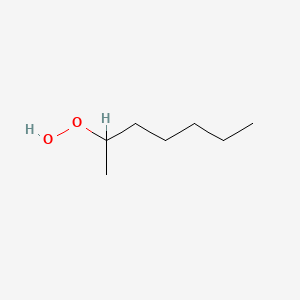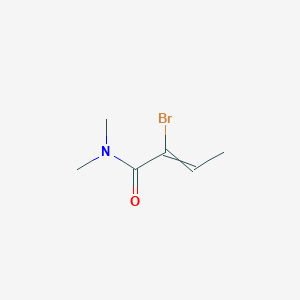
N,N-Dimethyl-2-bromo-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-bromo-2-butenamide: is an organic compound with the molecular formula C6H10BrNO It is a derivative of butenamide, where the nitrogen atom is substituted with two methyl groups and the second carbon of the butenamide chain is substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of N,N-Dimethylbutenamide: The synthesis of N,N-Dimethyl-2-bromo-2-butenamide can be achieved by brominating N,N-Dimethylbutenamide. This reaction typically involves the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N-Dimethyl-2-bromo-2-butenamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines, or thiols.
Reduction Reactions: The compound can be reduced to N,N-Dimethyl-2-butenamide by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of N,N-Dimethyl-2-hydroxy-2-butenamide, N,N-Dimethyl-2-amino-2-butenamide, or N,N-Dimethyl-2-thio-2-butenamide.
Reduction: Formation of N,N-Dimethyl-2-butenamide.
Oxidation: Formation of N,N-Dimethyl-2-bromo-2-butenoic acid or other oxidized derivatives.
Scientific Research Applications
Chemistry: N,N-Dimethyl-2-bromo-2-butenamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis. Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds. Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, may involve this compound. Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-bromo-2-butenamide exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity can be exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
N,N-Dimethyl-2-chloro-2-butenamide: Similar structure but with a chlorine atom instead of bromine.
N,N-Dimethyl-2-iodo-2-butenamide: Similar structure but with an iodine atom instead of bromine.
N,N-Dimethyl-2-fluoro-2-butenamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: N,N-Dimethyl-2-bromo-2-butenamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
Properties
Molecular Formula |
C6H10BrNO |
|---|---|
Molecular Weight |
192.05 g/mol |
IUPAC Name |
2-bromo-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H10BrNO/c1-4-5(7)6(9)8(2)3/h4H,1-3H3 |
InChI Key |
KTWGCBJDXNUCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)N(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)

![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
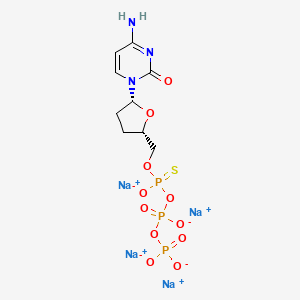
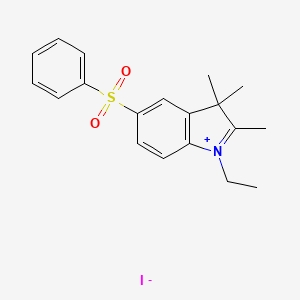
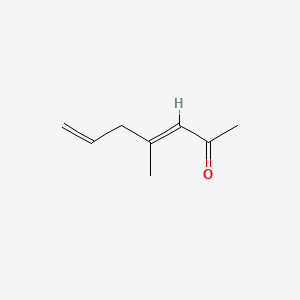
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
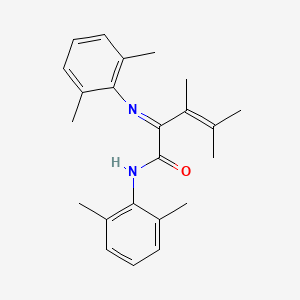
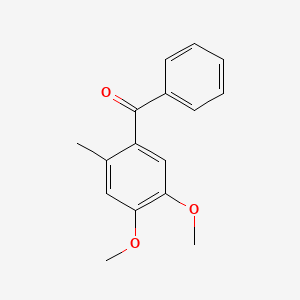

![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
